molecular formula C21H34N2O5 B14649592 p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester CAS No. 53335-20-9

p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester

Cat. No.: B14649592
CAS No.: 53335-20-9
M. Wt: 394.5 g/mol
InChI Key: ACFSLNOJYWCHEO-UHFFFAOYSA-N
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Description

p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester: is a complex organic compound with a unique structure that combines aromatic, carboxylic acid, and piperazine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, methyl ester typically involves multiple steps:

    Starting Material: The synthesis begins with p-Cymene, which undergoes carboxylation to form p-Cymene-2-carboxylic acid.

    Hydroxylation: The carboxylic acid is then hydroxylated to introduce the hydroxy group.

    Piperazine Derivative Formation: The hydroxylated product is reacted with 4-(2-hydroxyethyl)-1-piperazine to form the piperazine derivative.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and piperazine moieties.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring and piperazine moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring or piperazine moiety.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use in drug development due to its piperazine moiety, which is common in many pharmaceuticals.

Medicine

    Therapeutics: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: Inhibits specific enzymes, affecting biochemical pathways.

    Receptor Binding: Binds to receptors, modulating cellular responses.

    Pathways: Involves pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, ethyl ester
  • p-Cymene-2-carboxylic acid, 3-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propoxy)-, propyl ester

Uniqueness

  • Functional Groups : The presence of both hydroxyethyl and piperazine moieties makes it unique.
  • Applications : Its specific structure allows for diverse applications in various fields.

Properties

CAS No.

53335-20-9

Molecular Formula

C21H34N2O5

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-6-methyl-3-propan-2-ylbenzoate

InChI

InChI=1S/C21H34N2O5/c1-15(2)18-6-5-16(3)19(21(26)27-4)20(18)28-14-17(25)13-23-9-7-22(8-10-23)11-12-24/h5-6,15,17,24-25H,7-14H2,1-4H3

InChI Key

ACFSLNOJYWCHEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)CCO)O)C(=O)OC

Origin of Product

United States

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